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Compound of Interest

Compound Name: 3-Methylazetidin-2-one

Cat. No.: B3054148 Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-
Methylazetidin-2-one, a key heterocyclic scaffold in medicinal and synthetic chemistry. As

experimental spectra for this specific compound are not readily available in the public domain,

this document synthesizes foundational principles of spectroscopic analysis of β-lactams with

data from closely related analogs to provide a robust and instructive overview for researchers,

scientists, and drug development professionals.

Introduction: The Significance of the β-Lactam Core
The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide of paramount

importance in the pharmaceutical industry, most notably as the core structural motif of penicillin

and cephalosporin antibiotics. The inherent ring strain of the β-lactam system is crucial to its

biological activity, rendering the amide bond susceptible to nucleophilic attack and allowing it to

act as an effective acylating agent of bacterial enzymes involved in cell wall synthesis.

The substitution pattern on the β-lactam ring profoundly influences its chemical stability,

biological activity, and pharmacokinetic properties. The addition of a methyl group at the C3

position, as in 3-Methylazetidin-2-one, introduces a chiral center and can modulate the

molecule's interaction with biological targets. Accurate and unambiguous structural elucidation

through spectroscopic methods is therefore a critical step in the development of novel β-

lactam-containing molecules.

This guide will delve into the expected features in Nuclear Magnetic Resonance (¹H and ¹³C

NMR), Infrared (IR), and Mass Spectrometry (MS) for 3-Methylazetidin-2-one, providing a
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comprehensive framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Molecular Skeleton
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules,

providing detailed information about the chemical environment, connectivity, and

stereochemistry of atoms.

¹H NMR Spectroscopy
The proton NMR spectrum of 3-Methylazetidin-2-one is expected to be relatively simple, yet

informative. The key signals will arise from the protons on the azetidinone ring and the methyl

substituent.

Expected ¹H NMR Data for 3-Methylazetidin-2-one
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Proton
Expected
Chemical Shift
(ppm)

Expected
Multiplicity

Expected
Coupling
Constants (Hz)

Notes

CH₃ ~1.2 - 1.5 Doublet (d) J = ~7 Hz
Coupled to the

C3 proton.

C4-H₂ ~3.0 - 3.5 Multiplet (m)

The two protons

at C4 are

diastereotopic

and will likely

appear as a

complex multiplet

due to geminal

and vicinal

coupling.

C3-H ~3.5 - 4.0 Multiplet (m)

Coupled to the

C4 protons and

the methyl

protons.

N-H ~7.0 - 8.5
Broad Singlet (br

s)

The chemical

shift is highly

dependent on

solvent and

concentration.

Causality Behind Experimental Choices in ¹H NMR:

Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. Chloroform-

d (CDCl₃) is a common choice, though for compounds with exchangeable protons like the N-

H, dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it often results in sharper N-H

signals.

Field Strength: A higher field strength spectrometer (e.g., 400 MHz or greater) is

recommended to achieve better signal dispersion, which would be particularly useful in

resolving the complex multiplets of the C3 and C4 protons.
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Experimental Protocol for ¹H NMR Sample Preparation:

Accurately weigh approximately 5-10 mg of 3-Methylazetidin-2-one.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS),

although modern spectrometers can lock onto the deuterium signal of the solvent.

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures,

ensuring proper shimming to achieve optimal resolution.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each

unique carbon atom will give rise to a distinct signal.

Expected ¹³C NMR Data for 3-Methylazetidin-2-one

Carbon
Expected Chemical Shift
(ppm)

Notes

CH₃ ~10 - 20
The methyl carbon, typically

found in the upfield region.

C4 ~40 - 50
The methylene carbon of the

β-lactam ring.

C3 ~45 - 55

The methine carbon, shifted

downfield due to the adjacent

carbonyl and nitrogen atoms.

C2 (C=O) ~170 - 180

The carbonyl carbon, the most

downfield signal, is

characteristic of the strained

lactam ring.[1]
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Expertise in Interpretation:

The chemical shift of the carbonyl carbon (C2) is a key diagnostic marker for the β-lactam ring.

Its downfield position is a direct consequence of the deshielding effect of the carbonyl oxygen

and the significant ring strain, which influences the hybridization and electronic environment of

this carbon.[1]

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is an essential technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 3-Methylazetidin-2-one, the most prominent and diagnostic absorption band will be that of

the carbonyl group (C=O) of the β-lactam ring.

Expected IR Absorption Data for 3-Methylazetidin-2-one

Functional Group
Expected
Absorption Range
(cm⁻¹)

Intensity Notes

N-H Stretch 3200 - 3400 Medium-Broad

The position and

shape can be affected

by hydrogen bonding.

C-H Stretch (sp³) 2850 - 3000 Medium-Strong
From the methyl and

methylene groups.

C=O Stretch (β-

lactam)
1730 - 1780 Strong, Sharp

This is a highly

characteristic

absorption. The higher

frequency compared

to a typical acyclic

amide is due to the

significant ring strain.

C-N Stretch 1200 - 1350 Medium
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Trustworthiness of the Carbonyl Signal:

The carbonyl stretching frequency of a β-lactam is a reliable indicator of the presence of the

four-membered ring. In acyclic amides, the C=O stretch typically appears around 1650 cm⁻¹.

The significant increase in frequency (to ~1750 cm⁻¹) in β-lactams is a direct consequence of

the geometric constraints of the ring, which reduce the resonance delocalization of the nitrogen

lone pair into the carbonyl group, thereby increasing the double bond character of the C=O

bond.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. Furthermore, the fragmentation pattern can offer valuable structural clues.

Expected Mass Spectrometry Data for 3-Methylazetidin-2-one

Molecular Ion (M⁺): The expected exact mass of 3-Methylazetidin-2-one (C₄H₇NO) is

85.0528 g/mol . A high-resolution mass spectrometer (HRMS) would be able to confirm this

elemental composition.

Key Fragmentation Pattern: A characteristic fragmentation pathway for β-lactams is the

cleavage of the four-membered ring. This can occur via a retro-[2+2] cycloaddition-type

mechanism. For 3-Methylazetidin-2-one, this would likely lead to the formation of fragments

corresponding to ethene (CH₂=CH₂) and methyl isocyanate (CH₃-N=C=O), or their

corresponding radical cations.

Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a novel compound like 3-Methylazetidin-2-one.
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Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic characterization of 3-Methylazetidin-2-one.

Conclusion
The spectroscopic characterization of 3-Methylazetidin-2-one relies on a synergistic

application of NMR, IR, and Mass Spectrometry. While direct experimental data is not widely

published, a thorough understanding of the fundamental spectroscopic principles governing β-

lactams allows for a detailed and accurate prediction of their spectral features. The

characteristic high-frequency carbonyl stretch in the IR, the unique chemical shifts of the ring

protons and carbons in the NMR, and the predictable fragmentation patterns in the mass

spectrum together provide a comprehensive and self-validating system for the unambiguous

identification and structural elucidation of this important heterocyclic compound. This guide
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provides a foundational framework for researchers to confidently approach the characterization

of 3-Methylazetidin-2-one and its derivatives in their scientific endeavors.

References
PubChem. 3-Methylazetidin-2-one.
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Spectroscopic
characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones:
application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. [Link]
Journal of Chemical and Pharmaceutical Research.
National Institute of Standards and Technology. Azetidine. NIST Chemistry WebBook. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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